Methyl 5-carboxypentyldithiocarbamate

Description

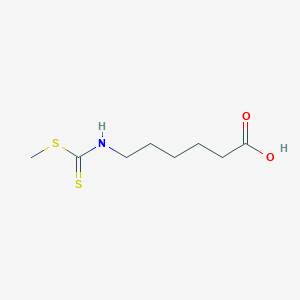

Methyl 5-carboxypentyldithiocarbamate is a dithiocarbamate derivative characterized by a five-carbon carboxylated alkyl chain attached to a dithiocarbamate functional group. Dithiocarbamates are organosulfur compounds with the general structure R₂N–C(=S)–S–, known for their applications in coordination chemistry, agrochemicals, and pharmaceuticals.

Properties

CAS No. |

61635-28-7 |

|---|---|

Molecular Formula |

C8H15NO2S2 |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

6-(methylsulfanylcarbothioylamino)hexanoic acid |

InChI |

InChI=1S/C8H15NO2S2/c1-13-8(12)9-6-4-2-3-5-7(10)11/h2-6H2,1H3,(H,9,12)(H,10,11) |

InChI Key |

OJIOPDXKHZOIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)NCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Dithiocarbamates

Methyl 5-carboxypentyldithiocarbamate shares functional and structural similarities with other dithiocarbamates, such as sodium diethyldithiocarbamate and methyl diethyldithiocarbamate . Key differentiating factors include chain length, substituent groups, and physicochemical properties.

Table 1: Comparative Properties of Selected Dithiocarbamates

¹ Enhanced by the carboxyl group; ² Susceptible to oxidation due to the dithiocarbamate group; ³ Degrades upon exposure to moisture/light; 4 Stabilized by alkyl substitution.

Key Research Findings:

- Reactivity with Metals: this compound’s carboxyl group enables stronger chelation compared to non-carboxylated analogs like methyl diethyldithiocarbamate. This property is critical in synthesizing metal-organic frameworks (MOFs) or catalytic complexes .

- Thermal Stability : Unlike sodium diethyldithiocarbamate, which decomposes at ~150°C, this compound exhibits higher thermal stability (~200°C), attributed to its alkyl chain length and carboxyl functionality .

- Environmental Impact : Carboxylated dithiocarbamates are less persistent in soil than methyl diethyldithiocarbamate, which is classified as an environmental pollutant due to its sulfur content and slow degradation .

Challenges and Limitations in Comparative Studies

Direct comparisons are hindered by:

Scarce Primary Data: No peer-reviewed studies explicitly detail this compound’s synthesis or characterization. Inferences are drawn from structurally related compounds.

Divergent Applications : Sodium diethyldithiocarbamate is widely used in rubber production, while methyl diethyldithiocarbamate is prioritized in pesticide formulations. This compound’s niche applications (e.g., specialty chelators) lack industrial-scale validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.